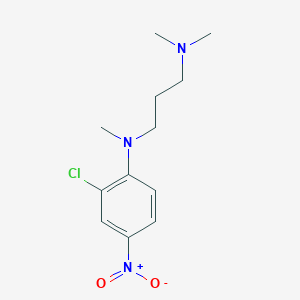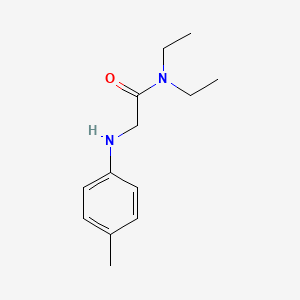
2-Amino-3-methyl-1,3-thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide typically involves the alkylation of 2-amino-1,3-thiazole with iodomethyl compounds. For example, the reaction of 2-amino-1,3-thiazole with 1-(iodomethyl)trimethylsilane in dry acetone at 50–60°C in the absence of basic media and catalysts results in the formation of 2-amino-3-[(trimethylsilyl)methyl]-1,3-thiazol-3-ium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar alkylation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-methyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of electron-rich sulfur and nitrogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively detailed in the literature.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include iodomethyl compounds for alkylation and various oxidizing and reducing agents for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions typically yield substituted thiazolium iodides, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the thiazole ring.
Applications De Recherche Scientifique
2-Amino-3-methyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities. This compound may be explored for similar applications.
Agrochemicals: Thiazole compounds are used in the development of pesticides and herbicides due to their biological activity.
Industrial Applications: Thiazole derivatives are used in the production of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets through its electron-rich sulfur and nitrogen atoms. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities . The specific molecular pathways involved depend on the target organism or cell type.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A basic scaffold found in many biologically active compounds.
2-Aminobenzothiazole: Known for its antiviral and antitumor activities.
3-Methylbenzo[d]thiazol-3-ium iodide:
Uniqueness
2-Amino-3-methyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propriétés
Numéro CAS |
652152-19-7 |
|---|---|
Formule moléculaire |
C4H7IN2S |
Poids moléculaire |
242.08 g/mol |
Nom IUPAC |
3-methyl-1,3-thiazol-3-ium-2-amine;iodide |
InChI |
InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H |
Clé InChI |
DJQQQCZPDHWBOX-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(SC=C1)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)

![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)

![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)


![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)



